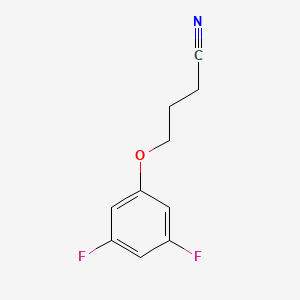

4-(3,5-Difluoro-phenoxy)butanenitrile

Description

4-(3,5-Difluoro-phenoxy)butanenitrile is an organofluorine nitrile derivative characterized by a butanenitrile backbone substituted with a 3,5-difluorophenoxy group. Key properties include:

- IUPAC Name: 4-(3,5-Difluorophenoxy)butanenitrile

- Molecular Formula: C₁₀H₈F₂NO

- Molecular Weight: ~199.17 g/mol (calculated)

- Structure: The compound features a phenoxy ether linkage with two fluorine atoms at the 3 and 5 positions of the aromatic ring, connected to a four-carbon nitrile chain.

- Physical Properties: Nitriles generally exhibit moderate polarity, suggesting solubility in organic solvents like acetone or dichloromethane.

Properties

IUPAC Name |

4-(3,5-difluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13/h5-7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKJCEDCFUAMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluoro-phenoxy)butanenitrile typically involves the reaction of 3,5-difluorophenol with 4-chlorobutanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 3,5-difluorophenol attacks the carbon atom of the 4-chlorobutanenitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluoro-phenoxy)butanenitrile can undergo various types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

4-(3,5-Difluoro-phenoxy)butanenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenoxy moiety can influence the compound’s binding affinity and specificity towards these targets, while the butanenitrile group can affect its overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Other Butanenitrile Derivatives

4-(Methylthio)butanenitrile (3MTP-CN)

- Molecular Weight : 131.21 g/mol

- Structure: Features a methylthio (-SMe) group instead of the fluorinated phenoxy substituent.

- Key Differences: The methylthio group is electron-rich, enabling participation in nucleophilic reactions (e.g., thiol-disulfide exchange), which the fluorinated phenoxy group cannot . Lower molecular weight and reduced steric hindrance may enhance volatility, making it more suitable for plant defense studies .

4-(Methylsulfonyl)butanenitrile (3MSOP-CN)

- Structure : Contains a methylsulfonyl (-SO₂Me) group.

- Key Differences: The sulfonyl group is strongly electron-withdrawing, increasing acidity and reactivity toward hydrolysis compared to the fluorinated phenoxy analog .

Comparison with Fluorinated Benzonitrile Derivatives

3,5-Difluoro-4-hydroxybenzonitrile

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorination Effects: The 3,5-difluoro substitution in the target compound likely enhances metabolic stability compared to non-fluorinated phenoxy analogs, a common strategy in agrochemical design .

- Ether vs. Thioether Linkages: The phenoxy group’s ether linkage provides oxidative stability, whereas methylthio analogs may degrade via sulfur oxidation pathways .

- Biological Activity : The hydroxybenzonitrile derivative’s hydrogen-bonding capacity could improve binding to hydrophilic targets, while the target compound’s lipophilicity favors penetration into hydrophobic environments .

Biological Activity

4-(3,5-Difluoro-phenoxy)butanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the phenoxy group may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article will explore the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F2N

- Molecular Weight : Approximately 195.18 g/mol

The compound features a butanenitrile moiety linked to a phenoxy group substituted with two fluorine atoms at the 3 and 5 positions. This configuration is significant as fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogens can enhance binding affinity to microbial targets, potentially leading to increased efficacy against bacterial strains.

- Anticancer Potential : Some analogs of butanenitrile derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. For instance, it could act on kinases or phosphatases that regulate cell signaling.

- Receptor Binding : The structural features allow for potential binding to various receptors, which could modulate physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Reduction in tumor cell viability | , |

| Enzyme Modulation | Inhibition of specific kinases | , |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorinated phenoxybutanenitriles against common pathogens. Results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound induced apoptosis through activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.